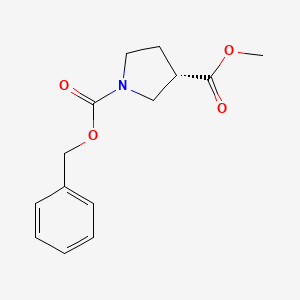

(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate

Descripción general

Descripción

(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method is the cyclization of amino acids or their derivatives.

Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.

Esterification: The carboxyl groups are esterified using alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production methods often employ microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency. This method allows for rapid heating and increased reaction rates, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides and bases are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, alcohols, and carboxylic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Inhibitors of Deubiquitinating Enzymes (DUBs)

Research indicates that (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate serves as a potential inhibitor of DUBs, which are involved in the regulation of protein degradation pathways. Targeting DUBs has therapeutic implications for cancer treatments, particularly in overcoming resistance to proteasome inhibitors like bortezomib .

Case Study: Cancer Treatment

A study demonstrated that this compound can inhibit USP30, a deubiquitinating enzyme linked to mitochondrial dysfunction and cancer progression. The inhibition was assessed using fluorescence polarization assays, revealing its effectiveness in reducing proteolytic activity associated with cancer cell survival mechanisms .

Biochemical Applications

2. Protein Interaction Studies

The compound is utilized in protein biology for studying protein interactions and functions. It can be employed in Western blotting and protein purification processes due to its ability to modify protein structures or interactions .

Data Table: Applications in Biochemistry

| Application Type | Description | Example Use Case |

|---|---|---|

| Protein Purification | Enhances separation techniques | Isolation of specific proteins |

| Western Blotting | Facilitates detection of proteins | Analysis of protein expression levels |

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes | Study of DUB activity |

Material Science Applications

3. Synthesis of Novel Compounds

this compound can be used as a precursor in the synthesis of various derivatives with enhanced biological activities. For instance, modifications of the pyrrolidine ring can lead to compounds with improved efficacy against specific targets in disease models .

Case Study: Derivative Synthesis

In a systematic study, derivatives synthesized from this compound exhibited varying degrees of biological activity against cancer cell lines. The structure-activity relationship (SAR) was established through comparative analysis of these derivatives .

Mecanismo De Acción

The mechanism of action of (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various proteins and enzymes, affecting their activity. This interaction can modulate biological pathways, leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their substitution patterns.

Pyrrolidine-2-one: This derivative has a carbonyl group at the second position of the pyrrolidine ring.

Pyrrolidine-2,5-diones: These compounds have carbonyl groups at both the second and fifth positions of the pyrrolidine ring.

Uniqueness

(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature also allows for enantioselective interactions with biological targets, making it a valuable compound in medicinal chemistry.

Actividad Biológica

(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C₁₄H₁₇NO₄ and a molecular weight of approximately 263.29 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and two carboxylate groups at the 1 and 3 positions. This structural configuration is believed to confer unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound's pyrrolidine ring can bind to various proteins, modulating their activity and influencing biological pathways. This interaction is crucial for understanding its potential therapeutic effects, particularly in neurological disorders.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its ability to inhibit enzymes involved in critical biological processes, which may lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Receptor Binding

The compound also shows promise in receptor binding studies. Preliminary data suggest that it may bind to receptors involved in neurotransmission, potentially affecting mood regulation and cognitive functions. This aspect highlights its potential role in developing treatments for psychiatric disorders.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Anticancer Activity : A study explored the compound's cytotoxic effects against various cancer cell lines. Results indicated that it could reduce cell viability significantly, suggesting potential as an anticancer agent .

- Neuroprotective Effects : Research focusing on neuroprotective properties showed that this compound could protect neuronal cells from oxidative stress-induced damage, which is a common pathway in neurodegenerative diseases .

- Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity against various pathogens. It demonstrated effective inhibition against certain bacterial strains, indicating potential as a novel antibacterial agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Chemical Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate | C₁₄H₁₉NO₄ | Ethyl group instead of methyl | Varying pharmacokinetics |

| 4-Methylpyrrolidine-2-carboxylic acid | C₇H₁₃NO₂ | Different ring substitution | Distinct biological profiles |

| N-Benzyloxycarbonylmethylpyrrolidine | C₁₄H₁₉NO₃ | Contains an oxime functional group | Potentially different reactivity patterns |

This table illustrates how slight modifications in structure can lead to significant differences in reactivity and biological activity.

Propiedades

IUPAC Name |

1-O-benzyl 3-O-methyl (3S)-pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDIVDBVWXFEMR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552080 | |

| Record name | 1-Benzyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313706-14-8 | |

| Record name | 1-Benzyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.